N-(2-acetylphenyl)-2,4-dichlorobenzamide
Description
Significance of Substituted Benzamide (B126) Derivatives in Chemical Biology and Medicinal Chemistry
Substituted benzamide derivatives are a cornerstone of modern medicinal chemistry and chemical biology, exhibiting a wide array of pharmacological activities. nih.govnih.gov This class of compounds is integral to the development of numerous therapeutic agents. Their versatility allows for fine-tuning of their biological effects through various substitutions on the phenyl ring and the amide nitrogen.
Benzamide derivatives have been successfully developed as:
Antipsychotic agents: Certain substituted benzamides, like amisulpride, act as selective antagonists of dopamine (B1211576) D2/D3 receptors, making them effective in treating schizophrenia and other psychotic disorders. nih.gov
Anticancer agents: The benzamide scaffold is present in several anticancer drugs that target various cellular pathways involved in tumor growth and proliferation. nih.gov
Antimicrobial agents: Researchers have synthesized novel benzamide derivatives with significant antibacterial and antifungal properties.
Enzyme inhibitors: The structural features of benzamides make them suitable for designing inhibitors of various enzymes, which is a key strategy in drug discovery.
The ability of the benzamide core to participate in hydrogen bonding and other non-covalent interactions allows for strong and specific binding to biological targets, which is a critical factor for their therapeutic efficacy.
Overview of Structurally Related Acetylphenyl and Dichlorobenzamide Compounds
To understand the potential properties of N-(2-acetylphenyl)-2,4-dichlorobenzamide, it is useful to examine its constituent parts and structurally similar molecules.
The acetylphenyl group, specifically the N-(2-acetylphenyl) moiety, is known to influence the electronic and conformational properties of a molecule. The presence of an acetyl group provides an additional site for hydrogen bonding and potential coordination with metal ions. Research on N-(2-acetylphenyl)acetamide has shown that this fragment can adopt a planar conformation due to intramolecular hydrogen bonding. researchgate.net This conformational preference can be crucial for its interaction with biological macromolecules.
Rationale for Academic Investigation of this compound
The academic investigation into this compound is driven by the principle of molecular hybridization. This strategy involves combining two or more pharmacophores (structural units with known biological activity) to create a new hybrid molecule with potentially enhanced or novel therapeutic properties.
In this case, the combination of the dichlorobenzamide scaffold, known for its diverse bioactivities, with the acetylphenyl moiety, which can modulate the molecule's conformational and binding properties, presents a compelling case for scientific exploration. The rationale is to explore whether this specific combination can lead to a compound with unique and valuable biological activities, potentially in areas where substituted benzamides have already shown promise, such as oncology or neuropharmacology. The structure-activity relationship (SAR) studies of related compounds suggest that the specific arrangement of substituents in this compound could lead to novel interactions with biological targets. drugdesign.org
Current Research Landscape and Emerging Trends for Analogous Structures
The current research landscape for analogous structures is vibrant and focused on the development of new therapeutic agents with improved efficacy and safety profiles. A significant trend is the design of multi-target ligands, where a single molecule is designed to interact with multiple biological targets involved in a disease pathway. The benzimidazole (B57391) nucleus, which is structurally related to benzamides, is a key pharmacophore in this area of research. tandfonline.comsrrjournals.com
Furthermore, there is ongoing research into the structure-activity relationships of various substituted benzamides to optimize their pharmacological profiles. nih.govacs.org For instance, studies on analogs of the PPARγ modulator INT131, which contains a dichlorinated ring, aim to define the effects of different substituents on the molecule's transcriptional activity. nih.gov This type of research provides valuable insights that can guide the design and investigation of new compounds like this compound. The exploration of novel synthetic routes and the biological evaluation of new benzamide derivatives continue to be active areas of investigation.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H11Cl2NO2 |
|---|---|
Molecular Weight |
308.2 g/mol |
IUPAC Name |
N-(2-acetylphenyl)-2,4-dichlorobenzamide |
InChI |
InChI=1S/C15H11Cl2NO2/c1-9(19)11-4-2-3-5-14(11)18-15(20)12-7-6-10(16)8-13(12)17/h2-8H,1H3,(H,18,20) |
InChI Key |
VWDBAUPZDUJMIH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 2 Acetylphenyl 2,4 Dichlorobenzamide
Established Synthetic Pathways for N-Arylbenzamides
The formation of the amide bond in N-arylbenzamides is a cornerstone of organic synthesis. Several established methods are available for this transformation, with the choice of method often depending on the specific substrates, desired purity, and scale of the reaction.
One of the most common and well-established methods for the synthesis of N-arylbenzamides is the Schotten-Baumann reaction . This reaction involves the acylation of an amine with an acid chloride in the presence of a base. organic-chemistry.orgwikipedia.org For the specific synthesis of N-(2-acetylphenyl)-2,4-dichlorobenzamide, this would entail the reaction of 2-aminoacetophenone (B1585202) with 2,4-dichlorobenzoyl chloride. The base, typically aqueous sodium hydroxide (B78521) or an organic base like pyridine (B92270), serves to neutralize the hydrogen chloride gas that is formed as a byproduct, driving the reaction to completion. organic-chemistry.orgjk-sci.com
Another powerful method for the formation of C-N bonds in N-arylbenzamides is the Chan-Lam coupling reaction . This copper-catalyzed cross-coupling reaction utilizes aryl boronic acids as the arylating agent for amines or amides. This method is known for its mild reaction conditions and tolerance of a wide range of functional groups.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination , also represent a versatile approach for the synthesis of N-arylbenzamides. These reactions typically involve the coupling of an aryl halide or triflate with an amide in the presence of a palladium catalyst and a suitable ligand.
A plausible and direct synthetic route to this compound is the acylation of 2-aminoacetophenone with 2,4-dichlorobenzoyl chloride. This reaction follows the principles of the Schotten-Baumann reaction.
Proposed Synthesis of this compound:

In this proposed reaction, 2-aminoacetophenone (1) reacts with 2,4-dichlorobenzoyl chloride (2) in the presence of a base, such as pyridine or aqueous sodium hydroxide, to yield this compound (3) and the corresponding salt of the acid byproduct.
Optimization of Synthetic Routes for this compound
The optimization of synthetic routes is crucial for improving reaction efficiency, increasing product yield and purity, and reducing costs. For the proposed synthesis of this compound via the Schotten-Baumann reaction, several parameters can be optimized.
Table 1: Representative Conditions for the Synthesis of N-Arylbenzamides The following data is representative of typical Schotten-Baumann reactions for analogous compounds, as specific data for the target molecule is not readily available in the cited literature.
| Entry | Amine | Acyl Chloride | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Aniline | Benzoyl Chloride | Pyridine | Dichloromethane (B109758) | 0 to rt | 95 |
| 2 | 4-Bromoaniline | 4-Nitrobenzoyl Chloride | Aq. NaOH | Toluene/Water | rt | 92 |
| 3 | 2-Aminotoluene | 3,5-Dinitrobenzoyl Chloride | Triethylamine (B128534) | Tetrahydrofuran | rt | 88 |
This table is for illustrative purposes and the conditions would require specific optimization for the synthesis of this compound.
Key optimization parameters include:
Choice of Base: The type and amount of base can significantly influence the reaction rate and the formation of side products. Strong inorganic bases like sodium hydroxide are effective but can sometimes lead to hydrolysis of the acyl chloride. researchgate.net Organic bases such as pyridine or triethylamine offer milder conditions. jk-sci.com
Solvent System: The Schotten-Baumann reaction is often performed in a two-phase system, typically an organic solvent (like dichloromethane or diethyl ether) and water. wikipedia.org The choice of the organic solvent can affect the solubility of the reactants and the ease of product isolation.
Reaction Temperature: Controlling the reaction temperature is important to manage the exothermic nature of the acylation and to minimize side reactions. Reactions are often initiated at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature.
Stoichiometry of Reactants: The molar ratio of the amine, acyl chloride, and base should be carefully controlled to ensure complete conversion of the limiting reagent and to minimize unreacted starting materials.
Recent advancements have also explored the use of flow chemistry to optimize Schotten-Baumann reactions, which can offer better control over reaction parameters and improved safety. researchgate.net
Exploration of Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netrsc.org The application of these principles to the synthesis of this compound is an important consideration for developing more sustainable and environmentally friendly methods.
Key areas for applying green chemistry principles include:
Use of Greener Solvents: Traditional solvents for amide bond formation, such as dichloromethane (DCM) and N,N-dimethylformamide (DMF), have significant environmental and health concerns. researchgate.netrsc.org Research has focused on identifying greener alternatives. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. nsf.govacs.org Other bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have also shown promise as replacements for hazardous solvents in amidation reactions. researchgate.net
Table 2: Evaluation of Green Solvents for Amide Synthesis This table presents a general evaluation of solvents based on literature for amide bond formation and does not represent specific results for the synthesis of this compound.
| Solvent | Classification | Key Advantages |
| Water | Green | Non-toxic, non-flammable, abundant |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | Renewable source, good performance |
| Cyclopentyl Methyl Ether (CPME) | Green | High boiling point, low peroxide formation |
| Ethanol | Bio-based | Renewable, low toxicity |
Catalytic Methods: The use of catalysts can lead to more efficient reactions with lower energy consumption and reduced waste. Copper-catalyzed Chan-Lam couplings and palladium-catalyzed Buchwald-Hartwig aminations are examples of catalytic methods that can be considered as greener alternatives to stoichiometric reagents.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. The proposed Schotten-Baumann reaction has a good atom economy, with the main byproduct being a simple salt.
Energy Efficiency: Employing reaction conditions that require less energy, such as conducting reactions at ambient temperature or using microwave irradiation, can contribute to a greener process.
Design and Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. Modifications can be made to both the N-phenyl and the benzoyl moieties of the molecule.
Table 3: Potential Analogues and Derivatives of this compound
| Modification Site | Proposed Modification | Rationale |
| N-phenyl ring | Substitution at other positions | Investigate the influence of substituent position on activity. |
| N-phenyl ring | Introduction of different functional groups (e.g., -OCH3, -NO2) | Modulate electronic properties and potential for hydrogen bonding. |
| Acetyl group | Conversion to other functional groups (e.g., oxime, hydrazone) | Explore different chemical reactivity and biological interactions. |
| Benzoyl ring | Variation of the substitution pattern of chlorine atoms | Study the effect of halogen placement on the compound's properties. |
| Benzoyl ring | Replacement of chlorine with other halogens (F, Br) or other groups | Fine-tune steric and electronic characteristics. |
| Amide linker | Replacement with a thioamide or other bioisosteres | Investigate the role of the amide bond in the compound's function. |
The synthesis of these analogues would generally follow similar synthetic strategies as outlined for the parent compound, primarily involving the reaction of a modified 2-aminoacetophenone derivative with a corresponding modified benzoyl chloride. For instance, the synthesis of an analogue with a different substitution pattern on the benzoyl ring would involve using the appropriately substituted benzoyl chloride. The synthesis of a thiourea derivative has been reported, starting from 2-aminoacetophenone and reacting it with benzoyl isothiocyanate. researchgate.net The synthesis of various N-substituted benzamide (B126) derivatives has also been explored for their potential biological activities. nih.govresearchgate.netmdpi.com
The exploration of these synthetic modifications provides a platform for the rational design of new molecules based on the this compound scaffold.
Advanced Structural Characterization and Solid State Analysis of N 2 Acetylphenyl 2,4 Dichlorobenzamide
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the compound's molecular structure, conformation, and packing in the solid state.
Crystal Structure Determination and Polymorphism Studies
To perform this analysis, a suitable single crystal of N-(2-acetylphenyl)-2,4-dichlorobenzamide would be grown and irradiated with X-rays. The diffraction pattern would allow for the determination of the crystal system, space group, and unit cell dimensions. This fundamental crystallographic data is essential for a complete structural description. Furthermore, a polymorphism study would investigate whether the compound can crystallize into different solid-state forms, each with a unique crystal packing and potentially different physicochemical properties. Such studies are critical in materials science and pharmaceutical development.
Analysis of Intramolecular and Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)
A solved crystal structure would enable a detailed examination of the various non-covalent interactions that govern the molecular assembly. For this compound, one would anticipate the presence of an intramolecular hydrogen bond between the amide N-H group and the oxygen of the acetyl group, leading to a planar six-membered ring. Intermolecular interactions would likely be dominated by N-H···O hydrogen bonds, linking molecules into chains or dimers. The presence of chlorine atoms on the benzamide (B126) ring also introduces the possibility of halogen bonding (C-Cl···O or C-Cl···π interactions), which can significantly influence crystal packing. Additionally, π-π stacking interactions between the aromatic rings could further stabilize the crystal lattice.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, one can gain insights into the nature and prevalence of different atomic contacts. The corresponding 2D fingerprint plots break down these interactions, providing a percentage contribution for each type (e.g., H···H, C···H, O···H, Cl···H). This analysis offers a detailed picture of the crystal packing environment, highlighting the most significant interactions.
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods provide information about the compound's structure and conformation, both in the solid state and in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation
¹H and ¹³C NMR spectroscopy would be used to confirm the molecular structure in solution. The chemical shifts, signal multiplicities, and coupling constants would provide detailed information about the electronic environment and connectivity of the atoms. Advanced 2D NMR techniques, such as NOESY, could be employed to investigate through-space correlations, offering insights into the preferred conformation of the molecule in a given solvent.
Computational Chemistry and Theoretical Modeling of N 2 Acetylphenyl 2,4 Dichlorobenzamide
Molecular Dynamics (MD) Simulations
Solvent Effects on Molecular Behavior
The surrounding medium can significantly influence the behavior of a molecule. In computational chemistry, the effect of a solvent is often modeled using various approaches, such as the Polarizable Continuum Model (PCM). In this model, the solvent is treated as a continuous medium with a specific dielectric constant. By performing calculations in the gas phase and in different solvents, it is possible to understand how the solvent environment affects the molecule's properties.
For N-(2-acetylphenyl)-2,4-dichlorobenzamide, theoretical studies would likely investigate the impact of solvents with varying polarities on its geometric parameters, dipole moment, and electronic energy. It is anticipated that as the polarity of the solvent increases, the dipole moment of the molecule would also increase due to the stabilization of charge separation. This can lead to subtle changes in bond lengths and angles.
For instance, a hypothetical computational study could yield the following results for the dipole moment in different solvents:
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |
| Gas Phase | 1.00 | 3.50 |
| Toluene | 2.38 | 4.25 |
| Dichloromethane (B109758) | 8.93 | 5.10 |
| Ethanol | 24.55 | 5.98 |
| Water | 78.39 | 6.75 |
Note: The data in this table is illustrative and based on general principles of solvent effects on polar molecules. Specific computational results for this compound may vary.
These solvent-induced changes can also affect the molecule's spectroscopic properties, such as its UV-Vis absorption spectrum, potentially leading to a shift in the absorption maxima (solvatochromism).
Non-Linear Optical (NLO) Properties Prediction and Analysis
Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including frequency conversion and optical switching. Computational methods, particularly DFT, are powerful tools for predicting the NLO properties of molecules. The key parameters that determine a molecule's NLO response are its polarizability (α) and first-order hyperpolarizability (β).
Theoretical calculations for this compound would involve optimizing its geometry and then computing its electric dipole moment (μ), polarizability, and hyperpolarizability. These calculations are often performed using a functional such as B3LYP with a suitable basis set.
The presence of electron-donating and electron-accepting groups, as well as a π-conjugated system, can enhance the NLO response. In this compound, the dichlorophenyl ring acts as an electron-withdrawing group, while the acetylphenyl moiety has a more complex electronic character. The amide linkage provides a degree of electronic communication between these two parts of the molecule.
A computational analysis would likely report the components of the polarizability and first hyperpolarizability tensors. The total molecular polarizability (α_tot) and the magnitude of the first hyperpolarizability (β_tot) are calculated from these components. For comparative purposes, these values are often benchmarked against known NLO materials like urea.
A hypothetical set of calculated NLO properties for this compound could be presented as follows:
| Parameter | Calculated Value (a.u.) |
| Dipole Moment (μ) | 3.50 |
| Mean Polarizability (α_tot) | 2.5 x 10⁻²³ |
| First Hyperpolarizability (β_tot) | 1.2 x 10⁻³⁰ |
Note: The data in this table is illustrative and based on theoretical calculations for similar organic molecules. nih.govresearchgate.net Actual values would require specific DFT calculations for this compound.
The calculated hyperpolarizability can provide an initial assessment of the molecule's potential as an NLO material. researchgate.net A significant β_tot value would suggest that the molecule might exhibit strong second-harmonic generation (SHG) and other NLO effects, making it a candidate for further experimental investigation. nih.gov
Molecular Interactions and Biological Target Engagement of N 2 Acetylphenyl 2,4 Dichlorobenzamide
In Silico Molecular Docking and Protein-Ligand Interaction Studies
Computational molecular docking serves as a powerful tool to predict how a ligand, such as N-(2-acetylphenyl)-2,4-dichlorobenzamide, might bind to a biological macromolecule. This technique models the three-dimensional structure of the ligand and the target protein, predicting the most favorable binding orientation and estimating the strength of the interaction.
Prediction of Binding Modes and Affinities with Biological Macromolecules (e.g., Enzymes, Receptors)
While direct molecular docking studies on this compound are not extensively reported in publicly available literature, research on structurally related compounds provides significant insights into its potential biological targets and binding affinities. For instance, derivatives of 2,4-dichlorobenzamide (B1293658) have been investigated as potential inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis. Molecular docking studies of a 1,3,4-thiadiazole (B1197879) derivative containing a 2,4-dichlorobenzamide moiety revealed a strong binding affinity to DHFR, with a calculated binding energy (∆G) of -9.0 kcal/mol. mdpi.com This suggests that the 2,4-dichlorobenzamide scaffold can favorably occupy the active site of this enzyme.
Furthermore, a closely related analog, N–((2–acetylphenyl)carbamothioyl)benzamide, which shares the N-(2-acetylphenyl) moiety, has been docked against the main protease (Mpro) of the COVID-19 virus. uokerbala.edu.iq Although this analog lacks the dichloro substitutions, these studies demonstrate the potential for the acetylphenyl portion of the molecule to contribute to binding within an enzyme's active site.
Based on these related studies, it is plausible that this compound could exhibit inhibitory activity against various enzymes. The predicted binding affinities for related compounds suggest that this compound could also achieve low micromolar to nanomolar inhibitory concentrations.
Below is a table summarizing the molecular docking results for compounds structurally related to this compound, offering a predictive glimpse into its potential interactions.
| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |
| 2,4-dichloro-N-(...)-benzamide derivative | Dihydrofolate Reductase (DHFR) | -9.0 |
| N-((2-acetylphenyl)carbamothioyl)benzamide | COVID-19 Main Protease (Mpro) | Not explicitly stated, but shown to have inhibitory potential. |
Analysis of Key Intermolecular Interactions (Hydrogen Bonds, Hydrophobic Interactions, Pi-Stacking)
The stability of a protein-ligand complex is governed by a network of intermolecular interactions. Analysis of docking studies on analogous compounds allows for the prediction of the key interactions that this compound might form.
Hydrogen Bonds: The amide linkage in this compound provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are critical for anchoring the molecule within a binding site. In the docking study of the 2,4-dichlorobenzamide derivative with DHFR, the thiadiazole ring and a secondary amino group formed three hydrogen bonds with the amino acid residues Asp 21, Ser 59, and Tyr 22. mdpi.com Similarly, intramolecular hydrogen bonds have been observed in the crystal structure of N–((2–acetylphenyl)carbamothioyl)benzamide, highlighting the importance of these interactions in defining the molecule's conformation. uokerbala.edu.iq
Hydrophobic Interactions: The dichlorophenyl ring of this compound is expected to engage in significant hydrophobic interactions with nonpolar amino acid residues in a protein's binding pocket. The chlorine atoms can further enhance these interactions.
Pi-Stacking: The two aromatic rings, the dichlorophenyl and the acetylphenyl groups, can participate in pi-stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan. These interactions are crucial for stabilizing the ligand within the binding site.
A summary of the potential intermolecular interactions for this compound based on related compound studies is presented below.
| Interaction Type | Potential Interacting Groups on the Compound | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Amide N-H and C=O, Acetyl C=O | Asp, Ser, Tyr, and other polar residues |
| Hydrophobic Interactions | Dichlorophenyl ring, Acetylphenyl ring | Leu, Val, Ile, Ala, and other nonpolar residues |
| Pi-Stacking | Dichlorophenyl ring, Acetylphenyl ring | Phe, Tyr, Trp |
Theoretical Elucidation of Mechanism of Action at the Molecular Level
Computational studies not only predict binding but also help in formulating hypotheses about how a compound might exert its biological effect at a molecular level.
Mechanistic Hypotheses Based on Computational Studies
Based on the docking studies of related compounds, a primary mechanistic hypothesis for this compound is competitive enzyme inhibition. By binding to the active site of an enzyme, such as DHFR, it could prevent the natural substrate from binding, thereby blocking the enzyme's catalytic activity. The predicted strong binding affinity supports this hypothesis. mdpi.com
Potential for Allosteric Modulation or Orthosteric Binding
While orthosteric binding (at the active site) is a strong possibility, the potential for allosteric modulation should not be dismissed. Studies on N-(thiazol-2-yl)-benzamide analogs have identified compounds that act as negative allosteric modulators of the Zinc-Activated Channel (ZAC). semanticscholar.orgnih.gov These compounds bind to a site distinct from the agonist binding site, inducing a conformational change in the receptor that reduces its activity. semanticscholar.orgnih.gov Given the structural similarities, it is conceivable that this compound could also function as an allosteric modulator for certain protein targets. The slow onset of channel block observed for some of these analogs suggests a state-dependent inhibition, a characteristic often associated with allosteric modulators. semanticscholar.orgnih.gov
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
The presence of the two chlorine atoms on the benzamide (B126) ring of this compound is likely to be a critical determinant of its activity. Halogen atoms can influence a molecule's lipophilicity, electronic properties, and ability to form halogen bonds, all of which can affect binding affinity and selectivity. The acetyl group on the phenyl ring also presents a key point for potential modification to explore SAR.
Correlating Structural Features with Predicted Biological Activities
The predicted biological activities of this compound are intrinsically linked to its distinct structural motifs. The 2,4-dichlorobenzamide portion is a common feature in a number of biologically active molecules. For instance, derivatives of 2,4-dichlorophenoxyacetic acid have been investigated as potential anti-inflammatory agents due to their ability to inhibit the COX-2 enzyme. mdpi.com The presence of the dichloro-substituted phenyl ring in this compound suggests a potential for similar interactions.
The N-(2-acetylphenyl) group introduces additional points of interaction. The acetyl group, with its ketone functionality, can act as a hydrogen bond acceptor. This feature is seen in other compounds, such as N-(3-acetylphenyl)-6-nitrobenzo- nih.govmdpi.com-dioxole-5-carboxamide (ADC), which has been studied for its potential as a cardiovascular preventive agent. nih.gov The amide linkage provides both a hydrogen bond donor (N-H) and an acceptor (C=O), further enhancing the molecule's ability to form stable complexes with protein targets.
A summary of the key structural features and their predicted contributions to biological activity is presented in the table below.
| Structural Feature | Predicted Contribution to Biological Activity |
| 2,4-Dichlorophenyl Group | May contribute to hydrophobic interactions and potential anti-inflammatory or antimicrobial activities. |
| Amide Linkage | Acts as a rigidifying element and provides hydrogen bond donor and acceptor capabilities, crucial for target binding. |
| 2-Acetylphenyl Group | The acetyl moiety can act as a hydrogen bond acceptor, potentially influencing selectivity and potency. The phenyl ring can engage in π-π stacking interactions. |
Predictive Modeling for Analog Development
Predictive modeling can be a powerful tool for the rational design of analogs of this compound with potentially enhanced or more specific biological activities. By systematically modifying the core structure and evaluating the predicted effects on target binding and pharmacokinetic properties, new compounds with improved therapeutic potential can be conceptualized.
The development of analogs could also focus on improving drug-like properties. Computational tools can predict parameters such as solubility, membrane permeability, and metabolic stability, guiding the design of new molecules with a higher probability of success in later stages of drug development. The "rule of five" proposed by Lipinski is often used as a guideline for evaluating the drug-likeness of a compound. nih.gov
The table below outlines potential analog development strategies based on predictive modeling.
| Analog Design Strategy | Predicted Outcome |
| Varying Phenyl Ring Substituents | Altering the position and nature of substituents (e.g., halogens, alkyl groups, nitro groups) could modulate binding affinity and selectivity. |
| Modification of the Acetyl Group | Replacement with other hydrogen bond acceptors or donors could explore different binding modes and target interactions. |
| Scaffold Hopping | Replacing the core benzamide structure with other heterocyclic systems could lead to novel intellectual property and potentially different biological activities. |
Computational Approaches for Biological Target Identification and Validation
In the absence of extensive experimental data for this compound, computational approaches are invaluable for identifying and validating its potential biological targets. These in silico methods can screen vast databases of protein structures to predict which ones are most likely to bind to the compound.
Reverse Docking and Pharmacophore-Based Virtual Screening
Reverse docking is a computational technique that involves docking a single ligand, in this case, this compound, against a large library of protein structures. mdpi.com The goal is to identify proteins that have a high predicted binding affinity for the molecule. This can provide initial hypotheses about the compound's mechanism of action. The docking scores, which estimate the binding energy, can be used to rank the potential targets. For example, docking studies on similar benzamide derivatives have been used to predict their binding affinity to enzymes like α-glucosidase and α-amylase. nih.gov
Pharmacophore-based virtual screening is another powerful approach. mdpi.comresearchgate.net A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for this compound would include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. This model can then be used to search databases of known protein structures to find those that have a complementary binding site.
The table below summarizes these computational approaches for target identification.
| Computational Method | Description | Application to this compound |
| Reverse Docking | Docking a ligand against a library of potential protein targets to predict binding affinities. | Can identify a ranked list of potential protein targets for further experimental validation. |
| Pharmacophore Modeling | Creating a 3D model of the essential features for biological activity. | The pharmacophore can be used to screen for proteins with complementary binding sites, suggesting potential targets. |
Network Pharmacology and Systems Biology Approaches for Polypharmacology
Complex diseases often involve multiple biological pathways, and drugs that can modulate several targets simultaneously, a concept known as polypharmacology, can be more effective. nih.gov Network pharmacology and systems biology provide a holistic framework for understanding the effects of a compound on the entire biological system.
By integrating data from reverse docking, pharmacophore screening, and other sources, a drug-target interaction network can be constructed for this compound. This network can then be overlaid with known disease pathways to identify potential therapeutic applications. For instance, if the predicted targets of the compound are key nodes in a cancer-related signaling pathway, it might be investigated as a potential anticancer agent.
Systems biology approaches can further help in understanding the downstream effects of target engagement. By modeling the dynamic changes in cellular networks upon binding of the compound, it may be possible to predict both its therapeutic efficacy and potential off-target effects. This integrated approach allows for a more comprehensive assessment of the compound's biological profile beyond single-target interactions. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
